![molecular formula C14H17Cl2NO2 B4671344 2-({[5-(3-chloro-4-methylphenyl)-2-furyl]methyl}amino)ethanol hydrochloride](/img/structure/B4671344.png)
2-({[5-(3-chloro-4-methylphenyl)-2-furyl]methyl}amino)ethanol hydrochloride
Overview
Description
2-({[5-(3-chloro-4-methylphenyl)-2-furyl]methyl}amino)ethanol hydrochloride, also known as Furfurylamine, is a chemical compound with a wide range of applications in scientific research. This compound is synthesized through a specific process, which will be discussed in detail in The mechanism of action of Furfurylamine and its biochemical and physiological effects have also been studied extensively. This paper aims to provide a comprehensive overview of the synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of Furfurylamine.
Mechanism of Action
The mechanism of action of 2-({[5-(3-chloro-4-methylphenyl)-2-furyl]methyl}amino)ethanol hydrochloridee involves the inhibition of aldehyde dehydrogenase, which is an enzyme that plays a critical role in the metabolism of various aldehydes. By inhibiting this enzyme, 2-({[5-(3-chloro-4-methylphenyl)-2-furyl]methyl}amino)ethanol hydrochloridee can alter the metabolic pathways of aldehydes, leading to various physiological and pathological effects.
Biochemical and Physiological Effects:
2-({[5-(3-chloro-4-methylphenyl)-2-furyl]methyl}amino)ethanol hydrochloridee has been shown to have a wide range of biochemical and physiological effects. This compound has been shown to induce DNA damage and apoptosis in cancer cells, making it a potential anticancer agent. 2-({[5-(3-chloro-4-methylphenyl)-2-furyl]methyl}amino)ethanol hydrochloridee has also been shown to have anti-inflammatory and antioxidant properties, which may have therapeutic potential in various inflammatory and oxidative stress-related diseases.
Advantages and Limitations for Lab Experiments
2-({[5-(3-chloro-4-methylphenyl)-2-furyl]methyl}amino)ethanol hydrochloridee has several advantages for lab experiments. This compound is easy to synthesize and purify, making it readily available for research purposes. 2-({[5-(3-chloro-4-methylphenyl)-2-furyl]methyl}amino)ethanol hydrochloridee is also a potent inhibitor of aldehyde dehydrogenase, which makes it a valuable tool for studying the role of this enzyme in various physiological and pathological processes. However, the use of 2-({[5-(3-chloro-4-methylphenyl)-2-furyl]methyl}amino)ethanol hydrochloridee in lab experiments is limited by its potential toxicity and the need for careful handling.
Future Directions
There are several future directions for the research on 2-({[5-(3-chloro-4-methylphenyl)-2-furyl]methyl}amino)ethanol hydrochloridee. One potential direction is the development of 2-({[5-(3-chloro-4-methylphenyl)-2-furyl]methyl}amino)ethanol hydrochloridee-based anticancer agents. Another potential direction is the development of 2-({[5-(3-chloro-4-methylphenyl)-2-furyl]methyl}amino)ethanol hydrochloridee-based therapies for inflammatory and oxidative stress-related diseases. Additionally, the role of aldehyde dehydrogenase in various physiological and pathological processes can be further explored using 2-({[5-(3-chloro-4-methylphenyl)-2-furyl]methyl}amino)ethanol hydrochloridee as a tool.
Scientific Research Applications
2-({[5-(3-chloro-4-methylphenyl)-2-furyl]methyl}amino)ethanol hydrochloridee has been widely used in scientific research due to its unique properties. This compound is a potent inhibitor of aldehyde dehydrogenase, which makes it a valuable tool for studying the role of this enzyme in various physiological and pathological processes. 2-({[5-(3-chloro-4-methylphenyl)-2-furyl]methyl}amino)ethanol hydrochloridee has also been used as a precursor for the synthesis of various pharmaceuticals and agrochemicals.
properties
IUPAC Name |
2-[[5-(3-chloro-4-methylphenyl)furan-2-yl]methylamino]ethanol;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16ClNO2.ClH/c1-10-2-3-11(8-13(10)15)14-5-4-12(18-14)9-16-6-7-17;/h2-5,8,16-17H,6-7,9H2,1H3;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XUXRRBSNYNBLAZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=CC=C(O2)CNCCO)Cl.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17Cl2NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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